

Application Note: Mass Spectrometry

Characterization of Synthetic PFGK Peptide

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Compound of Interest

Compound Name: *H-Pro-Phe-Gly-Lys-OH*

Cat. No.: *B1336596*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are of increasing importance in various fields, including drug discovery, proteomics, and diagnostics. Accurate characterization of these peptides is crucial to ensure their identity, purity, and quality. Mass spectrometry (MS) is a powerful analytical technique for the comprehensive characterization of synthetic peptides, providing information on molecular weight, amino acid sequence, and the presence of impurities. This application note provides a detailed protocol for the characterization of a synthetic tetrapeptide, PFGK (Pro-Phe-Gly-Lys), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.

Materials:

- Synthetic PFGK peptide (lyophilized powder)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)

- Formic acid (FA), LC-MS grade
- 0.22 µm syringe filters
- Autosampler vials

Protocol:

- Reconstitution of Synthetic Peptide:
 - Allow the lyophilized PFGK peptide to equilibrate to room temperature.
 - Reconstitute the peptide in HPLC-grade water with 0.1% formic acid to a stock concentration of 1 mg/mL.
 - Vortex briefly to ensure complete dissolution.
- Preparation of Working Solution:
 - Dilute the stock solution to a final concentration of 10 µg/mL using a solvent mixture of 95:5 water:acetonitrile with 0.1% formic acid.
 - Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS analysis separates the peptide from impurities and fragments it for sequence confirmation.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer)

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% to 40% B over 15 minutes
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- MS1 Scan Range (m/z): 100 - 1000
- MS/MS (Tandem MS) Mode: Data-Dependent Acquisition (DDA)
- Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
- Precursor Ion Selection: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

Data Presentation

The expected quantitative data for the synthetic PFGK peptide are summarized in the tables below. The theoretical monoisotopic mass and the mass-to-charge ratios (m/z) of the expected fragment ions (b and y ions) were calculated using a peptide mass calculator.

Table 1: Theoretical Mass of Synthetic PFGK Peptide

Peptide Sequence	Monoisotopic Mass (Da)
Pro-Phe-Gly-Lys	446.2638

Table 2: Theoretical m/z of Protonated PFGK Peptide

Ion	Charge (z)	Theoretical m/z
[M+H] ⁺	1	447.2711
[M+2H] ²⁺	2	224.1392

Table 3: Theoretical m/z of b and y Fragment Ions for PFGK Peptide

Fragment Ion	Sequence	Charge (z)	Theoretical m/z
b ₁	P	1	98.0604
b ₂	PF	1	245.1237
b ₃	PFG	1	302.1452
y ₁	K	1	147.1128
y ₂	GK	1	204.1343
y ₃	FGK	1	351.1976

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of the synthetic PFGK peptide using mass spectrometry.

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